molecular formula C28H34N4O B10947540 N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide

N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide

Cat. No.: B10947540
M. Wt: 442.6 g/mol
InChI Key: MNRHHJBECOCSDD-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is a complex organic compound that features a unique combination of adamantane, pyrazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with suitable reagents to form the adamantylpropyl intermediate . This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole and quinolinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced forms of the quinoline or pyrazole rings .

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the pyrazole and quinoline rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, pyrazole-containing compounds, and quinoline-based molecules. Examples include:

Uniqueness

N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is unique due to its combination of three distinct moieties, each contributing to its overall properties. The adamantane moiety provides structural rigidity and enhances bioavailability, the pyrazole ring offers potential biological activity, and the quinoline ring contributes to its chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C28H34N4O

Molecular Weight

442.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C28H34N4O/c1-4-26(28-13-18-9-19(14-28)11-20(10-18)15-28)30-27(33)22-12-25(23-16-32(3)31-17(23)2)29-24-8-6-5-7-21(22)24/h5-8,12,16,18-20,26H,4,9-11,13-15H2,1-3H3,(H,30,33)

InChI Key

MNRHHJBECOCSDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN(N=C6C)C

Origin of Product

United States

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